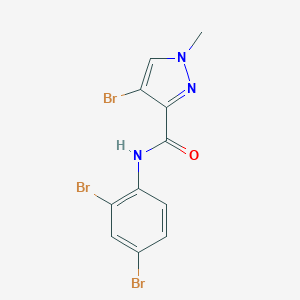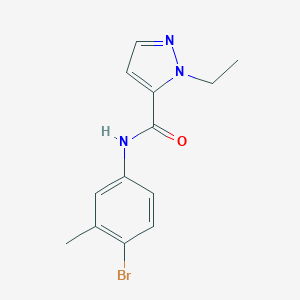![molecular formula C20H28N4O B280501 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential applications in various fields, including material science, biochemistry, and medicine. In
Wirkmechanismus
The mechanism of action of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is based on its ability to trap free radicals and reactive oxygen species (ROS) in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one reacts with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. The formation of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one adducts provides valuable information about the nature and kinetics of free radical reactions in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used to study free radical reactions in various biological systems, including cells, tissues, and organs.
Biochemical and Physiological Effects:
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to have a number of biochemical and physiological effects in various biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to protect against oxidative stress and inflammation in animal models of disease. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to have anti-cancer effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is its stability and ease of detection by EPR spectroscopy. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. However, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has some limitations for lab experiments, including its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
Zukünftige Richtungen
There are many potential future directions for 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one research. One area of interest is the development of novel nitroxide-based spin labels and probes for studying free radical reactions in biological systems. Another area of interest is the development of new synthetic methods for 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one and related compounds. Additionally, there is a need for further research to explore the potential therapeutic applications of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one in various disease models. Overall, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a multi-step process that involves several chemical reactions. The first step is the preparation of 2,6-ditert-butyl-4-methylphenol, which is then reacted with 2,5-cyclohexadiene-1,4-dione to form 2,6-ditert-butyl-4-(1,2,5,6-tetrahydropyrimidin-2-ylidene)cyclohexa-2,5-dien-1-one. The final step involves the oxidation of the intermediate compound to form 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. The synthesis of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been widely used in scientific research due to its unique properties. One of the primary applications of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is in the field of electron paramagnetic resonance (EPR) spectroscopy. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been used as a spin trap for detecting and characterizing reactive oxygen species (ROS) and other free radicals in various biological systems. In addition, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used as a precursor for the synthesis of various nitroxide-based spin labels and probes.
Eigenschaften
Molekularformel |
C20H28N4O |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H28N4O/c1-13-8-9-21-18(23-13)24-22-12-14-10-15(19(2,3)4)17(25)16(11-14)20(5,6)7/h8-12,22H,1-7H3,(H,21,23,24) |
InChI-Schlüssel |
ZDINVJUMAODUHQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)


![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
